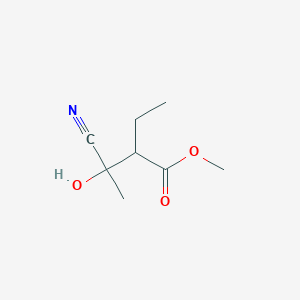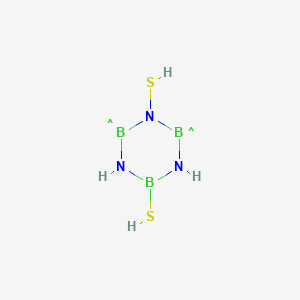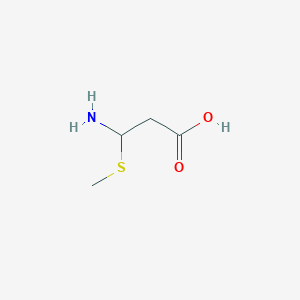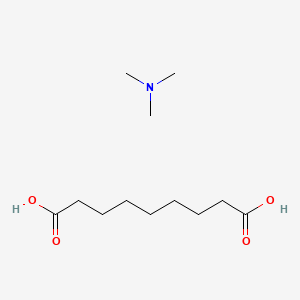
Nonanedioic acid--N,N-dimethylmethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanedioic acid–N,N-dimethylmethanamine (1/1) is a compound formed by the combination of nonanedioic acid and N,N-dimethylmethanamine in a 1:1 molar ratioThe resulting compound has a molecular formula of C12H25NO4 and a molecular weight of 247.33 g/mol .
Preparation Methods
The synthesis of Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be achieved through various methods. One common approach involves the reaction of nonanedioic acid with N,N-dimethylmethanamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Nonanedioic acid–N,N-dimethylmethanamine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Nonanedioic acid–N,N-dimethylmethanamine (1/1) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In biology, the compound is studied for its potential antimicrobial and antifungal properties .
In medicine, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is investigated for its potential use in treating skin conditions such as acne and rosacea. The compound’s ability to inhibit the growth of certain bacteria and reduce inflammation makes it a promising candidate for topical treatments .
In industry, the compound is used as an intermediate in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various applications, including the manufacture of adhesives, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of Nonanedioic acid–N,N-dimethylmethanamine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes involved in fatty acid synthesis, leading to reduced bacterial growth and inflammation . The exact molecular targets and pathways involved in these effects are still under investigation, but preliminary studies suggest that the compound may interfere with the production of key cellular components .
Comparison with Similar Compounds
Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be compared with other similar compounds, such as azelaic acid, adipic acid, and pimelic acid. While all these compounds are dicarboxylic acids, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is unique due to the presence of the N,N-dimethylmethanamine moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for specific applications .
Similar compounds include:
- Azelaic acid (Nonanedioic acid)
- Adipic acid
- Pimelic acid
- Suberic acid
- Undecanedioic acid
- Dodecanedioic acid
These compounds share some common properties but differ in their specific applications and reactivity.
Properties
CAS No. |
917615-18-0 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C3H9N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-4(2)3/h1-7H2,(H,10,11)(H,12,13);1-3H3 |
InChI Key |
NXJVJIDYBVNVBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


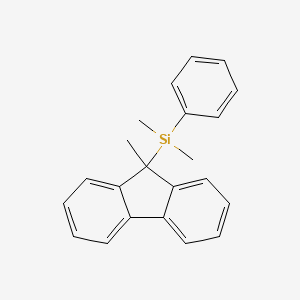
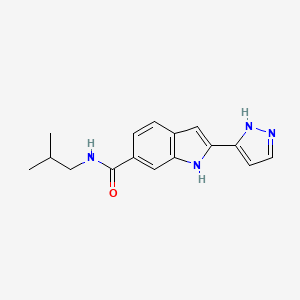
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
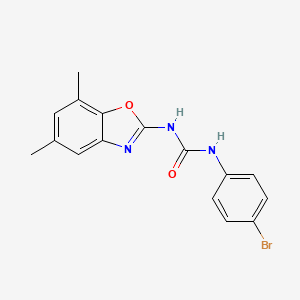
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
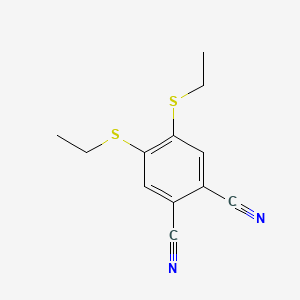
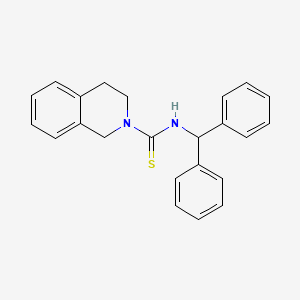
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
